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Compound of Interest

Compound Name: SR12418

Cat. No.: B10861337 Get Quote

Technical Support Center: SR12418
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

off-target effects of the REV-ERB agonist, SR12418, and strategies to mitigate them.

Frequently Asked Questions (FAQs)
Q1: What is SR12418 and what are its primary targets?

A1: SR12418 is a synthetic small molecule that acts as a potent agonist for the nuclear

receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2] These receptors are key

components of the circadian clock and play crucial roles in regulating gene expression involved

in metabolism, inflammation, and circadian rhythm.[1][3] SR12418 was developed as an analog

of the earlier REV-ERB agonist, SR9009, with an improved pharmacokinetic profile and greater

potency.[1][2]

Q2: What are the known off-target effects of SR12418?

A2: SR12418 was designed to have a more favorable off-target profile than its predecessor,

SR9009. A screening panel by CEREP (Eurofins Scientific) against 84 G-protein coupled

receptors (GPCRs), ion channels, and transporters showed minimal off-target activity for

SR12418.[2] However, comprehensive public data on its selectivity across a wide range of

targets is limited. It is important to consider that its parent compound, SR9009, has been
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reported to have off-target effects, including activity at the Liver X Receptor (LXR) and REV-

ERB-independent effects on cell proliferation and metabolism.[4][5] Therefore, careful

experimental design and control are crucial when working with SR12418.

Q3: How can I mitigate potential off-target effects of SR12418 in my experiments?

A3: Mitigating off-target effects is essential for accurate interpretation of experimental results.

Key strategies include:

Dose-Response Analysis: Use the lowest effective concentration of SR12418 that elicits the

desired on-target effect. This minimizes the risk of engaging lower-affinity off-targets.

Use of Control Compounds: Include a structurally related but inactive compound as a

negative control to ensure the observed effects are not due to the chemical scaffold. If

available, a well-characterized compound with a different chemical structure but the same

on-target activity can serve as a positive control.

Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or

knock out REV-ERBα and/or REV-ERBβ. If the phenotype observed with SR12418 treatment

is absent in the REV-ERB-deficient cells, it provides strong evidence for on-target action.

Orthogonal Approaches: Confirm key findings using non-pharmacological methods to

modulate the target pathway.
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Observed Issue
Potential Cause (Off-Target

Related)
Recommended Action

Unexpected Phenotype Not

Aligning with Known REV-ERB

Biology

The effect may be mediated by

an unknown off-target of

SR12418.

1. Perform a literature search

for off-targets of similar

compounds (e.g., SR9009). 2.

Conduct a broad off-target

screening panel (e.g., kinase

or GPCR panel). 3. Use

genetic knockout/knockdown

of REV-ERBα/β to confirm on-

target dependency.

Inconsistent Results Across

Different Cell Lines

The expression levels of the

on-target (REV-ERBα/β) or

potential off-targets may vary

between cell lines.

1. Quantify REV-ERBα and

REV-ERBβ expression levels

in all cell lines used (e.g., via

qPCR or Western blot). 2. If a

specific off-target is suspected,

assess its expression as well.

High Concentration of

SR12418 Required for Desired

Effect

The observed effect at high

concentrations may be due to

off-target engagement, as

higher doses are more likely to

interact with lower-affinity off-

targets.

1. Perform a careful dose-

response curve to determine

the EC50 for your specific

assay. 2. Compare this with

the known IC50 for REV-

ERBα/β. A large discrepancy

may suggest an off-target

effect. 3. Confirm target

engagement at the effective

concentration using a

biophysical assay like CETSA.

Cell Viability is Compromised SR12418, similar to SR9009,

may have REV-ERB-

independent effects on cell

proliferation and metabolism,

leading to cytotoxicity at

certain concentrations.[5]

1. Determine the cytotoxicity

profile of SR12418 in your cell

line using a viability assay

(e.g., MTT, CellTiter-Glo). 2.

Ensure that the concentrations

used in your experiments are
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well below the cytotoxic

threshold.

Quantitative Data Summary
Table 1: Potency of SR12418 and SR9009 on REV-ERB Receptors

Compound Target Assay IC50 / Kd Reference

SR12418 REV-ERBα
Bmal1-luciferase

reporter assay
68 nM [1][2]

REV-ERBβ
Bmal1-luciferase

reporter assay
119 nM [2]

SR9009 REV-ERBα
Bmal1-luciferase

reporter assay
710 nM [1][6]

REV-ERBβ
Gal4 reporter

assay
800 nM [6]

REV-ERBα

Circular

Dichroism

binding assay

800 nM [6]

Note: While a CEREP screen for SR12418 indicated minimal off-target activity, detailed

quantitative data (IC50 or Ki values) against a broad panel of off-targets are not readily

available in the public domain. Researchers should exercise caution and employ rigorous

controls.

Experimental Protocols
Protocol 1: Nuclear Receptor Selectivity Profiling
Objective: To assess the activity of SR12418 on a panel of nuclear receptors to identify

potential off-target effects.

Methodology:
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Cell Culture and Transfection:

Use a suitable cell line (e.g., HEK293T or HepG2) that has low endogenous nuclear

receptor expression.

Co-transfect cells with two plasmids:

1. A plasmid expressing the full-length nuclear receptor of interest or its ligand-binding

domain (LBD) fused to a GAL4 DNA-binding domain (DBD).

2. A reporter plasmid containing a luciferase gene under the control of a promoter with

GAL4 upstream activating sequences (UAS).

Include a positive control (a known agonist for the tested nuclear receptor) and a vehicle

control (e.g., DMSO).

Compound Treatment:

After 24 hours of transfection, treat the cells with a range of concentrations of SR12418
(e.g., 0.1 nM to 10 µM).

Luciferase Assay:

After 18-24 hours of treatment, lyse the cells and measure luciferase activity using a

luminometer.

Data Analysis:

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing β-

galactosidase or Renilla luciferase) to account for transfection efficiency.

Plot the normalized luciferase activity against the log of the SR12418 concentration to

generate a dose-response curve and determine the EC50 if activation is observed.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
Objective: To confirm the direct binding of SR12418 to REV-ERBα or REV-ERBβ in intact cells.
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Methodology:

Cell Treatment:

Treat cultured cells with either SR12418 at a specific concentration (e.g., 1 µM) or a

vehicle control (DMSO) for 1-2 hours at 37°C.

Thermal Challenge:

Aliquot the cell suspension into PCR tubes for each temperature point in a planned

gradient (e.g., 40°C to 70°C in 2-3°C increments).

Heat the tubes in a thermocycler for 3 minutes at the designated temperatures, followed

by a 3-minute cooling step at 4°C.

Cell Lysis:

Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and

thawing at room temperature) or using a suitable lysis buffer with protease inhibitors.

Protein Quantification:

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the

aggregated proteins.

Collect the supernatant containing the soluble protein fraction.

Quantify the amount of soluble REV-ERBα or REV-ERBβ using Western blotting or an

ELISA.

Data Analysis:

Plot the amount of soluble target protein as a function of temperature for both the

SR12418-treated and vehicle-treated samples.

A shift in the melting curve to a higher temperature in the presence of SR12418 indicates

thermal stabilization and therefore direct target engagement.
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Visualizations

SR12418 Off-Target Troubleshooting Workflow
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Caption: Troubleshooting workflow for SR12418 off-target effects.

REV-ERB Signaling Pathway and Potential Off-Targets
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Caption: SR12418 on-target pathway and potential off-target interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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